N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-triazolo[4,3-a]pyridine core, followed by the introduction of the ethyl linker and the chromen-7-yl moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine and chromen-7-yl moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits potential as a c-Met kinase inhibitor.
Uniqueness
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its combination of the triazolo[4,3-a]pyridine and chromen-7-yl structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-14(2)22(28)30-21-15(3)17(8-7-16(13)21)29-12-20(27)23-10-9-19-25-24-18-6-4-5-11-26(18)19/h4-8,11H,9-10,12H2,1-3H3,(H,23,27) |
InChI Key |
QOAANEACNCJRKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=NN=C4N3C=CC=C4)C |
Origin of Product |
United States |
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